molecular formula C22H24N4O4S2 B1247473 4-{[(3S)-3-{[(7-methoxynaphthalen-2-yl)sulfonyl](methyl)amino}-2-oxopyrrolidin-1-yl]methyl}thiophene-2-carboximidamide

4-{[(3S)-3-{[(7-methoxynaphthalen-2-yl)sulfonyl](methyl)amino}-2-oxopyrrolidin-1-yl]methyl}thiophene-2-carboximidamide

Cat. No.: B1247473
M. Wt: 472.6 g/mol
InChI Key: YQYYTNCSSDRJHZ-IBGZPJMESA-N
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Description

RPR-120844 is a small molecule drug developed by Rhône-Poulenc Rorer, now known as Aventis SA. It is a potent and selective inhibitor of coagulation factor Xa, a key enzyme in the blood coagulation cascade. This compound has shown promise in the treatment of thrombosis, a condition characterized by the formation of blood clots within blood vessels .

Preparation Methods

The synthesis of RPR-120844 involves several steps:

Chemical Reactions Analysis

RPR-120844 undergoes various chemical reactions, including:

    Oxidation and Reduction: The initial reduction of 5-bromothiophene-3-carbaldehyde to its corresponding carbinol.

    Substitution: The formation of 4-(hydroxymethyl)thiophene-2-carbonitrile and subsequent bromomethyl derivative.

    Condensation: The reaction with 3(S)-(tert-butoxycarbonylamino)pyrrolidin-2-one.

    Acylation and Methylation: The acylation with 7-methoxynaphthalene-2-sulfonyl chloride and methylation with methyl iodide.

    Amidination: The conversion of the cyano group into the amidino group.

Scientific Research Applications

Mechanism of Action

RPR-120844 exerts its effects by inhibiting coagulation factor Xa, a serine protease that plays a central role in the coagulation cascade. Factor Xa, in the presence of cofactor Va, calcium, and phospholipid membranes, forms the prothrombinase complex, which converts prothrombin to thrombin. Thrombin then cleaves fibrinogen to fibrin, leading to clot formation. By inhibiting factor Xa, RPR-120844 effectively prevents the formation of thrombin and subsequent clot formation .

Comparison with Similar Compounds

RPR-120844 is part of a class of compounds known as factor Xa inhibitors. Similar compounds include:

    Apixaban: Another factor Xa inhibitor used as an anticoagulant.

    Rivaroxaban: A widely used oral anticoagulant that also targets factor Xa.

    Edoxaban: Another oral anticoagulant that inhibits factor Xa.

RPR-120844 is unique in its specific structure and high selectivity for factor Xa, with a Ki of 7 nm and selectivity greater than 150-fold over other proteases like thrombin, activated protein C, plasmin, and tissue plasminogen activator .

Properties

Molecular Formula

C22H24N4O4S2

Molecular Weight

472.6 g/mol

IUPAC Name

4-[[(3S)-3-[(7-methoxynaphthalen-2-yl)sulfonyl-methylamino]-2-oxopyrrolidin-1-yl]methyl]thiophene-2-carboximidamide

InChI

InChI=1S/C22H24N4O4S2/c1-25(19-7-8-26(22(19)27)12-14-9-20(21(23)24)31-13-14)32(28,29)18-6-4-15-3-5-17(30-2)10-16(15)11-18/h3-6,9-11,13,19H,7-8,12H2,1-2H3,(H3,23,24)/t19-/m0/s1

InChI Key

YQYYTNCSSDRJHZ-IBGZPJMESA-N

Isomeric SMILES

CN([C@H]1CCN(C1=O)CC2=CSC(=C2)C(=N)N)S(=O)(=O)C3=CC4=C(C=CC(=C4)OC)C=C3

Canonical SMILES

CN(C1CCN(C1=O)CC2=CSC(=C2)C(=N)N)S(=O)(=O)C3=CC4=C(C=CC(=C4)OC)C=C3

Synonyms

((7'-methoxy-2-naphthalenesulfonyl)methylamino)-2-oxopyrrolidin-3-yl-4-(2-(aminoiminomethyl)methylthiophene)amide hydrochloride
RPR 120844
RPR-120844
RPR120844

Origin of Product

United States

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